2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide (CAS: 24044-91-5) is a chemical compound with the following structure:
Structure:
!Compound Structure)
This compound belongs to the class of hydrazides and contains both benzothiazole and iodine moieties. Let’s explore its properties and applications further.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide finds applications in several scientific fields:
Chemistry: It could serve as a building block for the synthesis of other compounds.
Biology: Researchers might explore its interactions with biological molecules.
Medicine: Investigations into its potential as a drug candidate or diagnostic agent.
Industry: Possible uses in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, a comparative analysis could highlight its unique features and distinguish it from related structures.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a complex structure that includes a benzothiazole moiety and a hydrazide linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C17H15N3O3S2
- Molecular Weight : 373.5 g/mol
- IUPAC Name : this compound
The structural features of this compound contribute significantly to its biological activity. The benzothiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Condensation Reaction : The initial step involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 2-hydroxy-3,5-diiodobenzaldehyde under reflux conditions in an organic solvent such as ethanol or methanol.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that benzothiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) often below 50 μg/mL for potent compounds .
Compound Name | Biological Activity | MIC (μg/mL) |
---|---|---|
Benzothiazole Derivative A | Antibacterial | 25 |
Benzothiazole Derivative B | Antifungal | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In vitro assays have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds derived from benzothiazole structures have been reported to induce apoptosis in cancer cells through the inhibition of specific cellular pathways .
Cell Line | IC50 (ng/mL) |
---|---|
MDA-MB-231 (Breast Cancer) | 30 |
SK-Hep-1 (Liver Cancer) | 28 |
NUGC-3 (Gastric Cancer) | 32 |
The biological activity of This compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have investigated the pharmacological effects of benzothiazole derivatives:
- Antimicrobial Study : A comparative analysis was conducted on various benzothiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the benzothiazole ring significantly enhance activity .
- Anticancer Study : A recent study evaluated the cytotoxic effects of synthesized hydrazone derivatives on multiple cancer cell lines. The findings revealed that specific substitutions on the benzothiazole moiety led to improved anticancer activity compared to non-substituted analogs .
Properties
CAS No. |
303105-76-2 |
---|---|
Molecular Formula |
C16H11I2N3O2S2 |
Molecular Weight |
595.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11I2N3O2S2/c17-10-5-9(15(23)11(18)6-10)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
InChI Key |
ADQPSOIHGRVIBI-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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